molecular formula C8H11N3O2 B035430 2-Morpholin-4-yl-pyrimidin-4-ol CAS No. 19810-79-8

2-Morpholin-4-yl-pyrimidin-4-ol

Cat. No. B035430
CAS RN: 19810-79-8
M. Wt: 181.19 g/mol
InChI Key: KWNBVCKOPJXOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Morpholin-4-yl-pyrimidin-4-ol” is a chemical compound with the molecular formula C8H11N3O2 . It has an average mass of 181.192 Da and a monoisotopic mass of 181.085129 Da .


Molecular Structure Analysis

The molecular structure of “2-Morpholin-4-yl-pyrimidin-4-ol” includes a pyrimidine ring attached to a morpholine ring . The detailed molecular structure would require more specific information or computational chemistry techniques for accurate determination.


Physical And Chemical Properties Analysis

“2-Morpholin-4-yl-pyrimidin-4-ol” has a density of 1.3±0.1 g/cm3, a boiling point of 404.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 137.6±3.0 cm3 .

Scientific Research Applications

DNA-Dependent Protein Kinase Inhibition

“2-Morpholin-4-yl-pyrimidin-4-ol” derivatives have been synthesized as potential inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is crucial in the DNA damage response and is a target for cancer therapy due to its role in repairing double-strand breaks in DNA . These inhibitors can be valuable in the development of new anticancer drugs.

Antitumor Activity

Some derivatives of this compound have shown to inhibit tumor necrosis factor-alpha and nitric oxide, which are significant in the body’s inflammatory response and can contribute to tumor growth . By inhibiting these factors, “2-Morpholin-4-yl-pyrimidin-4-ol” could be used in antitumor therapies.

Acute Myeloid Leukemia Treatment

Thienopyrimidine derivatives, which are structurally related to “2-Morpholin-4-yl-pyrimidin-4-ol”, have been identified as potent inhibitors for acute myeloid leukemia (AML) . This application highlights the potential of this compound in developing treatments for AML.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit antimicrobial activity . This suggests that “2-Morpholin-4-yl-pyrimidin-4-ol” could be a starting point for creating new antimicrobial agents to combat various bacterial infections.

PI3 Kinase Inhibition

The compound’s analogs have been found to inhibit phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, differentiation, motility, and survival . PI3K inhibitors are being researched for their potential in cancer treatment, making “2-Morpholin-4-yl-pyrimidin-4-ol” a candidate for further study in this area.

Parkinson’s Disease Research

Derivatives of “2-Morpholin-4-yl-pyrimidin-4-ol” have been linked to the inhibition of leucine-rich repeat kinase 2 (LRRK2) . Mutations in LRRK2 are associated with Parkinson’s disease, and inhibitors of this kinase are considered potential treatments for the disease.

Safety and Hazards

The safety and hazards of “2-Morpholin-4-yl-pyrimidin-4-ol” are indicated by the GHS07 signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

properties

IUPAC Name

2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBVCKOPJXOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362797
Record name 2-Morpholin-4-yl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19810-79-8
Record name 2-Morpholin-4-yl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-yl-pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-yl-pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-yl-pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2-Morpholin-4-yl-pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2-Morpholin-4-yl-pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2-Morpholin-4-yl-pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.